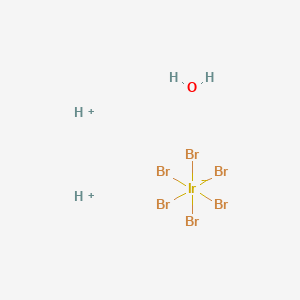
Dihydrogen hexabromo iridate(IV) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen hexabromo iridate(IV) hydrate is a coordination compound consisting of iridium in the +4 oxidation state, coordinated with six bromide ions and two hydrogen ions, along with water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen hexabromo iridate(IV) hydrate typically involves the reaction of iridium metal or iridium(IV) oxide with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ir+6HBr+H2O→H2[IrBr6]⋅H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reagents, and purification steps to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen hexabromo iridate(IV) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or elemental iridium.
Substitution: Bromide ions can be substituted with other ligands, such as chloride or cyanide.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using appropriate ligands in aqueous or non-aqueous solvents.
Major Products Formed
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds or elemental iridium.
Substitution: Complexes with different ligands, such as dihydrogen hexachloro iridate(IV) hydrate.
Scientific Research Applications
Dihydrogen hexabromo iridate(IV) hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iridium compounds and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in cancer therapy due to its cytotoxic properties.
Industry: Utilized in the production of iridium-based catalysts for various industrial processes, including hydrogenation and oxidation reactions.
Mechanism of Action
The mechanism of action of dihydrogen hexabromo iridate(IV) hydrate involves its interaction with molecular targets, such as enzymes or cellular components. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the induction of cellular damage, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Dihydrogen hexachloro iridate(IV) hydrate: Similar structure but with chloride ions instead of bromide.
Dihydrogen hexacyano iridate(IV) hydrate: Contains cyanide ions instead of bromide.
Dihydrogen hexafluoro iridate(IV) hydrate: Contains fluoride ions instead of bromide.
Uniqueness
Dihydrogen hexabromo iridate(IV) hydrate is unique due to the presence of bromide ions, which can influence its chemical reactivity and interactions with other molecules. The bromide ions can participate in specific substitution reactions and affect the compound’s solubility and stability.
Properties
Molecular Formula |
Br6H4IrO |
|---|---|
Molecular Weight |
691.7 g/mol |
IUPAC Name |
hexabromoiridium(2-);hydron;hydrate |
InChI |
InChI=1S/6BrH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
InChI Key |
CNJWGIXPJDCTIB-UHFFFAOYSA-J |
Canonical SMILES |
[H+].[H+].O.Br[Ir-2](Br)(Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


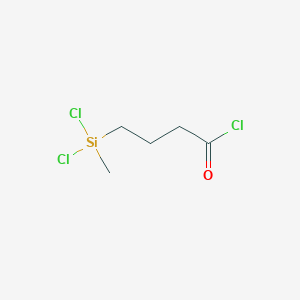
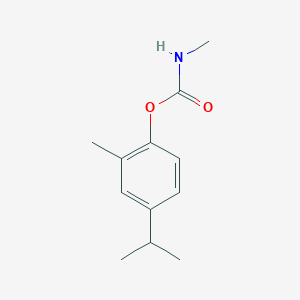
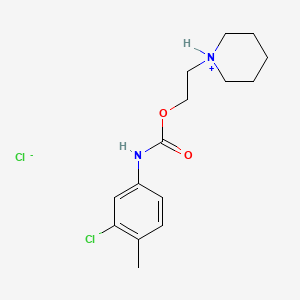
![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)
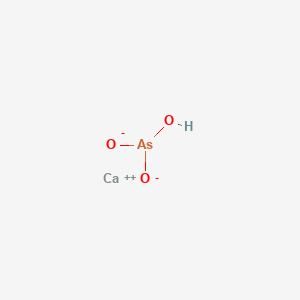
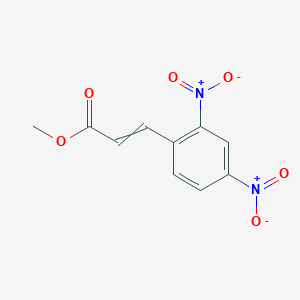
![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)
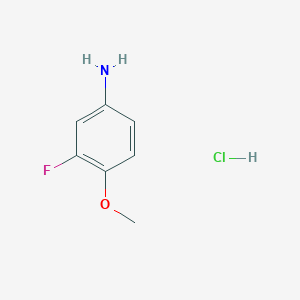
![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)
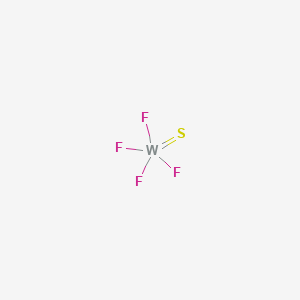
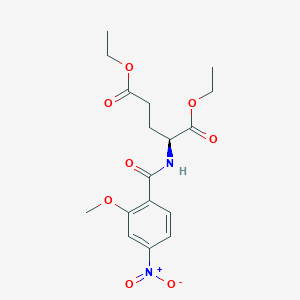
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)
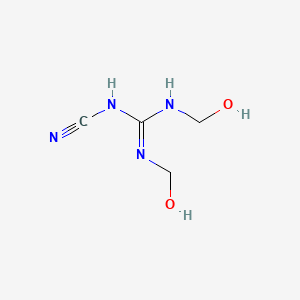
![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)
